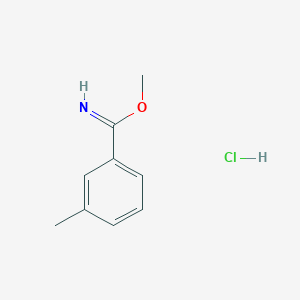
Methyl 3-methylbenzenecarboximidate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methylbenzenecarboximidate;hydrochloride is an organic compound with significant applications in various fields of chemistry and industry. It is known for its unique chemical structure and reactivity, making it a valuable compound for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methylbenzenecarboximidate;hydrochloride typically involves the reaction of 3-methylbenzonitrile with methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate imidate ester, which is then converted to the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methylbenzenecarboximidate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted imidates. These products are valuable intermediates in the synthesis of more complex organic compounds .
Applications De Recherche Scientifique
Methyl 3-methylbenzenecarboximidate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of Methyl 3-methylbenzenecarboximidate;hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The pathways involved in these reactions are often complex and depend on the specific context of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 3-methylbenzenecarboximidate;hydrochloride include:
- Ethyl 3-methylbenzenecarboximidate;hydrochloride
- Methyl benzenecarboximidate;hydrochloride
- Methyl 4-methylbenzenecarboximidate;hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
39739-51-0 |
|---|---|
Formule moléculaire |
C9H12ClNO |
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
methyl 3-methylbenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-7-4-3-5-8(6-7)9(10)11-2;/h3-6,10H,1-2H3;1H |
Clé InChI |
KPHLBFRLSPSRJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



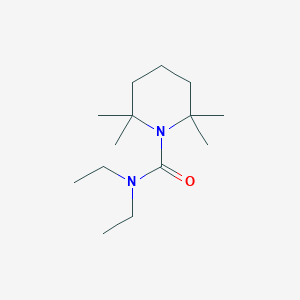
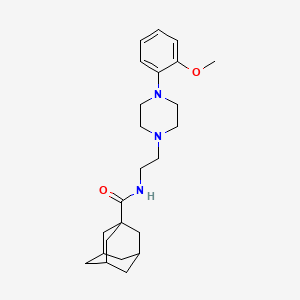
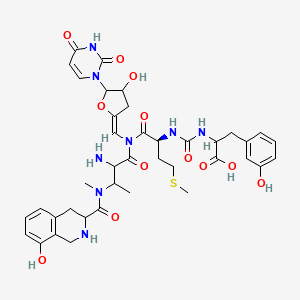
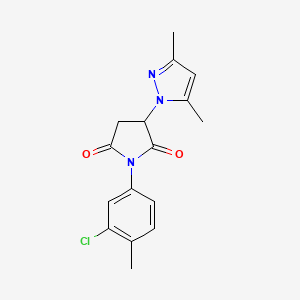
![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)
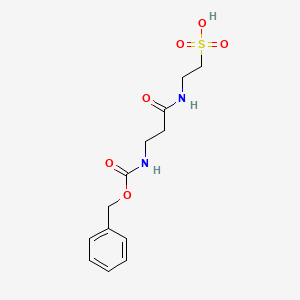
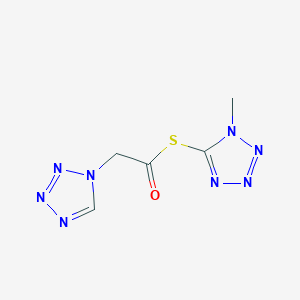
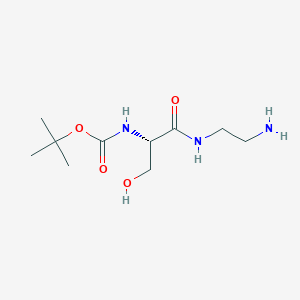
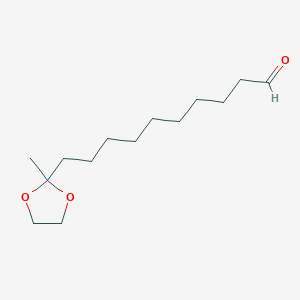
![(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one](/img/structure/B14147416.png)
![2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B14147417.png)
![4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14147425.png)
![2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide](/img/structure/B14147437.png)
